molecular formula C12H14O2 B6169001 1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 343946-00-9

1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B6169001
CAS No.: 343946-00-9
M. Wt: 190.2
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Description

1,1-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound with the molecular formula C12H14O2 It is a derivative of indene, featuring a carboxylic acid group at the 5-position and two methyl groups at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the carboxylic acid group and the methyl groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1,1-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

    1,1-Dimethylindane: Similar structure but lacks the carboxylic acid group.

    1,1-Dimethyl-2,3-dihydro-1H-indene: Similar structure but lacks the carboxylic acid group.

    Indane Derivatives: Various derivatives with different functional groups.

Uniqueness: 1,1-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to the presence of both the carboxylic acid group and the two methyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

343946-00-9

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

0

Origin of Product

United States

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